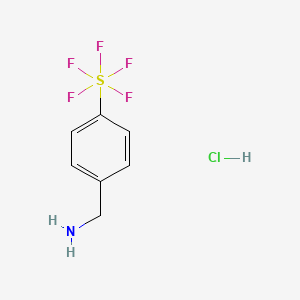

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is notable for its unique physicochemical properties, including high chemical stability and significant electron-withdrawing effects due to the pentafluorosulfanyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of the corresponding aniline with sodium nitrite in hydrochloric acid to form a diazonium salt, which is then reacted with sodium azide to form the azide product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using commercially available synthons. The process may include steps such as amide coupling, reductive amination, and diazo-coupling, which are optimized for high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The pentafluorosulfanyl group can participate in substitution reactions, often involving electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted phenylmethanamines and their derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique SF5 group allows for the formation of various derivatives through reactions such as Heck-Matsuda, Sonogashira, and Suzuki coupling protocols .

- Reagent in Chemical Transformations : It is utilized in diverse chemical transformations, including dediazoniation and click chemistry, to produce novel compounds with potential applications in materials science .

Biology

- Bioconjugation Techniques : The compound is employed in bioconjugation strategies to develop biologically active molecules. Its SF5 group significantly influences the reactivity of conjugated systems, enhancing the stability and efficacy of bioconjugates .

- Fluorescent Probes : Research has indicated that derivatives of (4-(pentafluorosulfanyl)phenyl)methanamine can be used as fluorescent probes in biological assays, providing insights into biochemical pathways .

Medicine

- Pharmaceutical Development : (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Notably, studies have demonstrated its effectiveness against drug-resistant strains of pathogens like Mycobacterium tuberculosis .

- Radiolabeling Applications : The compound has been investigated for use as a radioprosthetic group in radiolabeling processes, which are crucial for imaging techniques in medical diagnostics .

Industry

- Advanced Materials Production : The unique electronic properties imparted by the SF5 group facilitate the development of advanced materials and specialty chemicals. These materials can be utilized in various applications ranging from electronics to coatings .

- Agricultural Chemicals : The compound's stability and reactivity profile make it suitable for developing agrochemicals, including herbicides and fungicides .

Table 1: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in multiple coupling reactions with high yields |

| Biology | Bioconjugation techniques | Enhanced stability and reactivity observed with SF5 derivatives |

| Medicine | Pharmaceutical development | Effective against drug-resistant Mycobacterium tuberculosis strains |

| Industry | Advanced materials production | Unique electronic properties enable diverse industrial applications |

Case Study: Bioconjugation Using this compound

A study explored the use of this compound in bioconjugation reactions with model amino acids. The results indicated that the presence of the SF5 group significantly influenced reaction kinetics and product stability, demonstrating its potential utility in developing targeted therapeutics .

Mecanismo De Acción

The mechanism of action of (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride involves its interaction with molecular targets through the electron-withdrawing effects of the pentafluorosulfanyl group. This interaction can influence various biochemical pathways and molecular processes, leading to its observed effects in different applications .

Comparación Con Compuestos Similares

- (4-(Methylsulfonyl)phenyl)methanamine hydrochloride

- (4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Comparison: Compared to similar compounds, (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride exhibits unique properties such as higher chemical stability and stronger electron-withdrawing effects due to the pentafluorosulfanyl group. These characteristics make it a valuable compound in various research and industrial applications .

Actividad Biológica

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride is a novel compound characterized by the presence of a pentafluorosulfanyl (SF5) group attached to a phenyl ring and a methanamine functional group. This unique structure imparts distinct electronic properties that significantly influence its biological activity. The compound is being explored for its potential applications in medicinal chemistry, particularly in the development of biologically active molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Chemical Stability : The SF5 group exhibits high chemical stability and resistance to hydrolysis under various conditions, enhancing the compound's viability in biological systems.

- Lipophilicity : The SF5 moiety contributes to the lipophilic nature of the compound, facilitating its interaction with biological membranes and macromolecules.

- Target Interactions : The compound has shown potential interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Biological Activity

Research has highlighted several areas where this compound demonstrates significant biological activity:

- Antimalarial Activity : Compounds containing the SF5 group have been synthesized as analogs of established antimalarial drugs like mefloquine. Studies indicated that SF5-substituted derivatives exhibited comparable or improved IC50 values against Plasmodium falciparum, suggesting enhanced efficacy in malaria treatment .

- Histone Deacetylase Inhibition : Fluorinated compounds, including those with SF5 groups, have been investigated for their ability to inhibit histone deacetylases (HDACs). Certain derivatives showed potent inhibitory effects, indicating potential applications in cancer therapy .

- Antitubercular Activity : A focused set of pentafluorosulfanyl compounds demonstrated significant potency against Mycobacterium tuberculosis, particularly within macrophages. These compounds were less metabolized, resulting in longer half-lives and sustained activity against drug-resistant strains .

Case Studies

Several studies have explored the biological implications of this compound:

- Antimalarial Research :

- Histone Deacetylase Inhibitors :

- Tuberculosis Treatment :

Data Table: Summary of Biological Activities

| Compound Type | Target | IC50 Value | Notes |

|---|---|---|---|

| SF5-Mefloquine | P. falciparum | Comparable to mefloquine | Enhanced antimalarial properties |

| Pentafluorinated HDAC Inhibitors | HDACs 1-3, 6, 8 | Low micromolar range | Potential for cancer therapy |

| Pentafluorosulfanyl Compounds | M. tuberculosis | Potent against replicating strains | Effective against drug-resistant strains |

Propiedades

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICOMKDAYSVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(F)(F)(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.